molecular formula C10H13ClO3 B3326481 2-Propanol, 1-chloro-3-(2-methoxyphenoxy)- CAS No. 25772-81-0

2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-

Cat. No. B3326481
CAS RN: 25772-81-0
M. Wt: 216.66 g/mol
InChI Key: JNLRDAZOIOYMGZ-UHFFFAOYSA-N
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Description

“2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-” is a chemical compound with the molecular formula C10H13ClO3 . It is also known by other names such as "1-(2-Methoxyphenoxy)-3-chloro-2-propanol" .


Molecular Structure Analysis

The molecular structure of “2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-” consists of 10 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The exact structure can be found in databases like PubChem and ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-” include a density of 1.2±0.1 g/cm3, a boiling point of 334.9±27.0 °C at 760 mmHg, and a flash point of 156.4±23.7 °C . It has a molar refractivity of 55.2±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 179.7±3.0 cm3 .

Scientific Research Applications

Chemoenzymatic Synthesis Applications

A notable study involves the chemoenzymatic synthesis of a potential antihypertensive agent, where the kinetic resolution of 1-chloro-3-[4-(2-methoxyethyl)phenoxy]-2-propanol plays a critical role. This process highlights an efficient method for preparing oxirane precursors critical for synthesizing potent antihypertensive agents. The use of enzymatic resolution offers high enantioselectivity and facilitates the recovery of intermediates, showcasing the compound's significance in the synthesis of medically relevant molecules (Regla et al., 2008).

Pharmacokinetic Studies

Another research application is in pharmacokinetic studies, particularly in the enantioselective determination of novel antihypertensive agents in biological samples. A study demonstrated a liquid chromatography with tandem mass spectrometry method for determining the enantiomers of a novel antihypertensive agent, derived from 1-[4-(2-methoxyethyl)phenoxy]-3-[2-(2-methoxyphenoxy)ethylamino]-2-propanol, in rat plasma and tissue samples. This methodology underscores the compound's utility in developing and analyzing new pharmaceutical agents (He et al., 2017).

Biocatalysis and Biotransformation

The compound also finds applications in biocatalysis and biotransformation, where it serves as a precursor for synthesizing enantiomers of drugs like ranolazine, an anti-anginal medication. The synthesis involves kinetic resolution and stereoinversion reactions mediated by lipases, illustrating the compound's versatility in the enantioselective synthesis of pharmacologically active molecules (Moen et al., 2005).

Environmental and Material Science Research

In environmental and material science, the compound's derivatives have been studied for their role in photocatalytic degradation processes and as intermediates in producing materials with specific properties. For instance, studies on the transformation of biomass pyrolysis oil components over zeolite catalysts and the photocatalytic degradation of pollutants highlight the compound's relevance in environmental remediation and sustainable chemistry applications (Gayubo et al., 2004).

Future Directions

The future directions of “2-Propanol, 1-chloro-3-(2-methoxyphenoxy)-” could be related to its use in the production of Ranolazine . As research progresses, there may be new applications and synthesis methods discovered for this compound.

properties

IUPAC Name

1-chloro-3-(2-methoxyphenoxy)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO3/c1-13-9-4-2-3-5-10(9)14-7-8(12)6-11/h2-5,8,12H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLRDAZOIOYMGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25772-81-0
Record name 1-Chloro-3-(2-methoxyphenoxy)-2-propanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025772810
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-CHLORO-3-(2-METHOXYPHENOXY)-2-PROPANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE9VL4D4T8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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